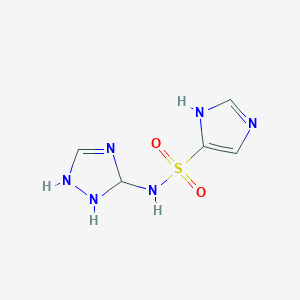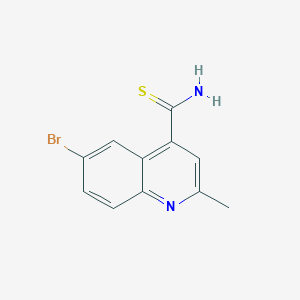![molecular formula C11H7F2NO3 B15207720 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)
2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to introduce the difluoromethyl and acrylic acid groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Addition: The acrylic acid moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid include other benzoxazole derivatives such as:
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the difluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability and bioavailability .
Properties
Molecular Formula |
C11H7F2NO3 |
|---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-3-1-6(2-4-9(15)16)5-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+ |
InChI Key |
HYVOYOSHUYZENM-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)C(F)F |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


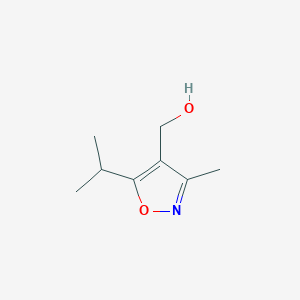
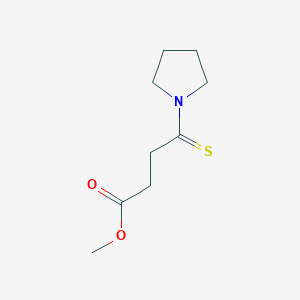
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)

![4-[(Propan-2-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B15207673.png)
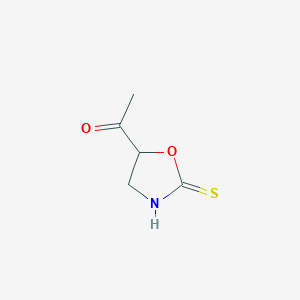
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)

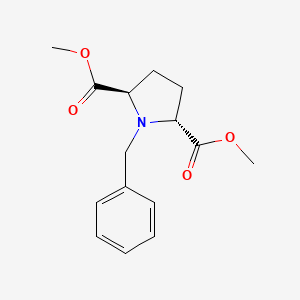

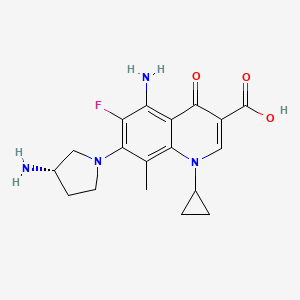
![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
